molecular formula C13H12F4O3 B14463494 (1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid CAS No. 72370-89-9

(1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid

Cat. No.: B14463494
CAS No.: 72370-89-9
M. Wt: 292.23 g/mol
InChI Key: GIODGGUATRIZGS-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane ring structure with four fluorine atoms and a carboxylic acid functional group The presence of the ethoxyphenyl group adds to its complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the cyclobutane ring, followed by the introduction of the ethoxyphenyl group and the carboxylic acid functionality. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.

    Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized cyclobutane derivatives.

Scientific Research Applications

(1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated cyclobutane derivatives and carboxylic acids with different substituents. Examples include:

  • (1R)-1-(4-Methoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid
  • (1R)-1-(4-Chlorophenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid

Uniqueness

What sets (1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid apart is its specific combination of the ethoxyphenyl group and the tetrafluorocyclobutane ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

72370-89-9

Molecular Formula

C13H12F4O3

Molecular Weight

292.23 g/mol

IUPAC Name

(1R)-1-(4-ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H12F4O3/c1-2-20-9-5-3-8(4-6-9)11(10(18)19)7-12(14,15)13(11,16)17/h3-6H,2,7H2,1H3,(H,18,19)/t11-/m1/s1

InChI Key

GIODGGUATRIZGS-LLVKDONJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@]2(CC(C2(F)F)(F)F)C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC(C2(F)F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.